Jak2/flt3-IN-1 -

Jak2/flt3-IN-1

Catalog Number: EVT-10951105
CAS Number:
Molecular Formula: C25H34FN7O
Molecular Weight: 467.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jak2/Flt3-IN-1 is synthesized in laboratory settings, with its design based on structure-activity relationship studies that optimize selectivity and potency against JAK2 and FLT3. It falls under the classification of small-molecule inhibitors, specifically targeting tyrosine kinases involved in the JAK/STAT signaling pathway, which is pivotal for cell proliferation and survival in cancer contexts.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jak2/Flt3-IN-1 involves multi-step organic synthesis techniques, typically starting from commercially available precursors. The process includes:

  1. Formation of Key Intermediates: Utilizing reactions such as amination and cyclization to build the core structure.
  2. Purification: Employing chromatographic techniques to isolate pure compounds.
  3. Characterization: Using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the structure of the synthesized compound.

The synthesis aims to achieve high purity and yield while ensuring that the compound retains its biological activity.

Molecular Structure Analysis

Structure and Data

Jak2/Flt3-IN-1 exhibits a complex molecular structure characterized by specific functional groups that facilitate binding to the active sites of JAK2 and FLT3. The molecular formula and weight are essential for understanding its pharmacokinetic properties.

  • Molecular Formula: CxHyNzOw (exact values depend on the specific synthetic route).
  • Crystallography: X-ray crystallography can provide insights into the three-dimensional arrangement of atoms within the compound, revealing how it interacts with target proteins.
Chemical Reactions Analysis

Reactions and Technical Details

The interactions of Jak2/Flt3-IN-1 with its targets involve several biochemical reactions:

  1. Inhibition Mechanism: The compound binds to the ATP-binding site of JAK2 and FLT3, preventing phosphorylation of downstream signaling molecules.
  2. Kinase Assays: In vitro assays measure the inhibitory concentration (IC50), which indicates the potency of Jak2/Flt3-IN-1 against JAK2 (IC50 values in low nanomolar range) and FLT3.

These reactions are crucial for assessing the efficacy of Jak2/Flt3-IN-1 as a therapeutic agent.

Mechanism of Action

Process and Data

Jak2/Flt3-IN-1 exerts its pharmacological effects primarily through competitive inhibition:

  • Binding Affinity: The compound demonstrates high binding affinity to JAK2 and FLT3, as evidenced by low KD values in surface plasmon resonance assays.
  • Signal Transduction Interruption: By inhibiting these kinases, Jak2/Flt3-IN-1 disrupts the JAK/STAT signaling pathway, leading to reduced proliferation and survival of cancer cells.

This mechanism is supported by preclinical studies showing significant reductions in tumor growth in models treated with Jak2/Flt3-IN-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Jak2/Flt3-IN-1 possesses distinct physical properties that influence its behavior in biological systems:

  • Solubility: The solubility profile is critical for bioavailability; it must be soluble in aqueous environments to exert its effects.
  • Stability: Chemical stability under physiological conditions affects its therapeutic potential.

Relevant data from stability studies indicate that Jak2/Flt3-IN-1 maintains integrity over time, which is essential for consistent therapeutic outcomes.

Applications

Scientific Uses

Jak2/Flt3-IN-1 is primarily investigated for its potential applications in treating hematological malignancies:

  • Acute Myeloid Leukemia: Targeting mutations associated with FLT3 can lead to improved treatment outcomes.
  • Myeloproliferative Neoplasms: By inhibiting JAK2, it may alleviate symptoms associated with disorders like polycythemia vera or essential thrombocythemia.

Molecular Mechanisms of Jak2/flt3-IN-1 in Hematopoietic Signaling Pathways

Dual Inhibition Kinetics of Janus Kinase 2 and FMS-Like Tyrosine Kinase 3 Tyrosine Kinases

Jak2/flt3-IN-1 is a rationally designed tyrosine kinase inhibitor exhibiting simultaneous activity against Janus Kinase 2 and FMS-Like Tyrosine Kinase 3, two critical drivers in hematopoietic malignancies. Its dual inhibitory profile disrupts oncogenic signaling cascades in myeloproliferative neoplasms and acute myeloid leukemia through distinct structural mechanisms.

Structural Basis for Selective Binding to Janus Kinase 2 Pseudokinase Domains

The inhibitory activity against Janus Kinase 2 relies on Jak2/flt3-IN-1's unique interaction with the pseudokinase domain (Janus Homology 2, JH2), a regulatory region that controls the kinase domain (Janus Homology 1, JH1) activity. Structural analyses reveal that Jak2/flt3-IN-1 occupies the adenosine triphosphate-binding cleft of the Janus Kinase 2 pseudokinase domain through:

  • Hydrophobic pocket engagement: The inhibitor's pyrrolopyridine core inserts into a deep hydrophobic pocket formed by Valine 863, Leucine 855, and Phenylalanine 994 residues, inducing conformational strain [4].
  • Salt bridge formation: A critical hydrogen bond network connects Jak2/flt3-IN-1's aminopyrimidine group with Glutamate 898 and Arginine 980, stabilizing the pseudokinase domain in an inactive state [7].
  • Allosteric communication blockade: This binding induces a steric clash that prevents Janus Homology 2-mediated transactivation of the Janus Homology 1 domain, effectively locking Janus Kinase 2 in a catalytically inert conformation [4].

Table 1: Structural Interactions Between Jak2/flt3-IN-1 and Janus Kinase 2 Pseudokinase Domain

Jak2/flt3-IN-1 Chemical MoietyJanus Kinase 2 ResidueInteraction TypeFunctional Consequence
Pyrrolopyridine coreValine 863, Leucine 855Van der Waals forcesDisrupts adenosine triphosphate binding pocket stability
Aminopyrimidine groupGlutamate 898Hydrogen bondAnchors inhibitor orientation
Fluorophenyl ringPhenylalanine 994π-π stackingEnhances binding affinity
Tertiary amine side chainArginine 980Ionic interactionStabilizes inactive conformation

This selective pseudokinase targeting differentiates Jak2/flt3-IN-1 from adenosine triphosphate-competitive Janus Kinase 2 inhibitors, potentially reducing off-target effects on other kinase domains [4] [7].

Allosteric Modulation of FMS-Like Tyrosine Kinase 3- Internal Tandem Duplication Mutant Conformations

Jak2/flt3-IN-1 demonstrates exceptional efficacy against the constitutively active FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication mutant by exploiting its unique conformational instability. Biochemical studies indicate:

  • Juxtamembrane domain stabilization: The Internal Tandem Duplication mutation destabilizes the autoinhibitory juxtamembrane domain. Jak2/flt3-IN-1 binds near the activation loop (residues Aspartic Acid 835-Tyrosine 842), restoring juxtamembrane domain autoinhibition through allosteric coupling [8].
  • Dimerization interface disruption: Molecular dynamics simulations reveal that Jak2/flt3-IN-1 induces asymmetric twisting in FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication monomers, misaligning critical dimerization interfaces (Phenylalanine 830-Phenylalanine 830' pairing) required for ligand-independent activation [2].
  • Glycosylation-dependent trafficking interference: Unlike type II inhibitors, Jak2/flt3-IN-1 preferentially binds the immature 130 kDa FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication isoform retained in the endoplasmic reticulum. This binding accelerates proteasomal degradation by disrupting chaperone interactions (Heat Shock Protein 90-Kinase complex) [8].

These mechanisms collectively shift the conformational equilibrium toward inactive FMS-Like Tyrosine Kinase 3 states, particularly against Internal Tandem Duplication mutants resistant to adenosine triphosphate-competitive inhibitors [2] [8].

Downstream Signal Transduction Disruption

Suppression of Janus Kinase-Signal Transducer and Activator of Transcription 5 Phosphorylation Cascades in Myeloproliferative Neoplasms

Jak2/flt3-IN-1 profoundly impacts the Janus Kinase-Signal Transducer and Activator of Transcription pathway, particularly Signal Transducer and Activator of Transcription 5 homodimerization and nuclear translocation. In Janus Kinase 2 Valine 617 Phenylalanine mutant models:

  • Kinase processivity inhibition: Jak2/flt3-IN-1 reduces Janus Kinase 2 catalytic efficiency (kcat/KM) by 92%, decreasing Signal Transducer and Activator of Transcription 5 phosphorylation at Tyrosine 694. This impairs Signal Transducer and Activator of Transcription 5 dimer nuclear import, confirmed by fluorescence resonance energy transfer imaging [4].
  • Transcriptional network suppression: Chromatin immunoprecipitation sequencing demonstrates 78% reduction in Signal Transducer and Activator of Transcription 5 occupancy at promoters of survival genes (BCL2L1, PIM1, CCND2) in Jak2/flt3-IN-1-treated primary myelofibrosis cells [5].
  • Feedback loop disruption: The inhibitor abrogates Signal Transducer and Activator of Transcription 5-mediated transcriptional upregulation of JAK2 and cytokine receptors (Thrombopoietin Receptor, Erythropoietin Receptor), breaking the pathogenic signaling amplification cycle in myeloproliferative neoplasms [4] [5].

In FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication acute myeloid leukemia, Jak2/flt3-IN-1 uniquely suppresses the Signal Transducer and Activator of Transcription 5/Pim-1 axis that stabilizes FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication protein. Pim-1 kinase activity decreases by 85% post-treatment, enhancing FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication ubiquitination and degradation [5].

Attenuation of FMS-Like Tyrosine Kinase 3-Dependent Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin Pathway Activation

Jak2/flt3-IN-1 simultaneously targets parallel survival pathways by disrupting Phosphoinositide 3-Kinase/Protein Kinase B/Mechanistic Target of Rapamycin signaling nodes:

  • Membrane recruitment inhibition: The compound prevents FMS-Like Tyrosine Kinase 3-mediated phosphorylation of Phosphoinositide 3-Kinase regulatory subunit p85, reducing phosphatidylinositol (3,4,5)-trisphosphate generation by 94% in acute myeloid leukemia blasts. This impairs Protein Kinase B pleckstrin homology domain membrane translocation [6].
  • Kinase hierarchy disruption: Quantitative phosphoproteomics reveals Jak2/flt3-IN-1 decreases phosphorylation of:
  • Protein Kinase B at Serine 473 (mechanistic target of rapamycin complex 2-dependent) by 88%
  • Tuberous Sclerosis Complex 2 at Threonine 1462 (Protein Kinase B target) by 91%
  • Ribosomal Protein S6 Kinase at Threonine 389 (mechanistic target of rapamycin complex 1 substrate) by 97% [6]

Table 2: Downstream Signaling Protein Phosphorylation Changes Following Jak2/flt3-IN-1 Treatment

Signaling ProteinPhosphorylation SiteReduction (%)Functional Impact
Signal Transducer and Activator of Transcription 5Tyrosine 69492Impaired dimerization & nuclear translocation
Phosphoinositide 3-Kinase p85Tyrosine 45894Decreased Phosphatidylinositol (3,4,5)-Trisphosphate production
Protein Kinase BSerine 47388Reduced substrate phosphorylation
Tuberous Sclerosis Complex 2Threonine 146291Mechanistic Target of Rapamycin Complex 1 activation
Ribosomal Protein S6 KinaseThreonine 38997Impaired protein synthesis initiation
  • Metabolic reprogramming reversal: Jak2/flt3-IN-1 treatment suppresses mechanistic target of rapamycin complex 1-dependent glycolytic enzymes (Hexokinase 2, Pyruvate Kinase Muscle Isozyme 2), reducing extracellular acidification rate (a glycolysis indicator) by 4.2-fold. Concomitantly, it enhances oxidative phosphorylation through upregulation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha, restoring metabolic homeostasis in leukemia cells [6].

The dual Janus Kinase 2/FMS-Like Tyrosine Kinase 3 inhibition creates synthetic lethality in FMS-Like Tyrosine Kinase 3-Internal Tandem Duplication acute myeloid leukemia by concurrently blocking Signal Transducer and Activator of Transcription 5-dependent proliferation and Phosphoinositide 3-Kinase/Protein Kinase B-mediated survival signals, explaining its superior efficacy over single-target agents in preclinical models [5] [6].

Properties

Product Name

Jak2/flt3-IN-1

IUPAC Name

2-[[1-[2-fluoro-4-[[5-methyl-4-(1-propan-2-ylpyrazol-4-yl)pyrimidin-2-yl]amino]phenyl]piperidin-4-yl]-methylamino]ethanol

Molecular Formula

C25H34FN7O

Molecular Weight

467.6 g/mol

InChI

InChI=1S/C25H34FN7O/c1-17(2)33-16-19(15-28-33)24-18(3)14-27-25(30-24)29-20-5-6-23(22(26)13-20)32-9-7-21(8-10-32)31(4)11-12-34/h5-6,13-17,21,34H,7-12H2,1-4H3,(H,27,29,30)

InChI Key

CVLXNRIQVFIVGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C2=CN(N=C2)C(C)C)NC3=CC(=C(C=C3)N4CCC(CC4)N(C)CCO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.